tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a tetrahydropyran moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Tetrahydropyran Moiety: This step involves the formation of a tetrahydropyran ring, which can be achieved through acid-catalyzed cyclization of dihydropyran.
Coupling of the Piperidine and Tetrahydropyran Rings: The piperidine and tetrahydropyran rings are coupled through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the tert-Butyl Ester Group: The final step involves the esterification of the carboxylate group with tert-butyl alcohol, often using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydropyran moiety, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the tetrahydropyran moiety.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar structure but lacks the tetrahydropyran moiety.
tert-Butyl 4-(acetylamino)piperidine-1-carboxylate: Contains an acetyl group instead of the tetrahydropyran moiety.
tert-Butyl 4-(benzoylamino)piperidine-1-carboxylate: Features a benzoyl group in place of the tetrahydropyran moiety.
Uniqueness
The presence of the tetrahydropyran moiety in tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate distinguishes it from similar compounds, providing unique steric and electronic properties that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 4-(oxane-4-carbonylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCGVHANBYSCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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